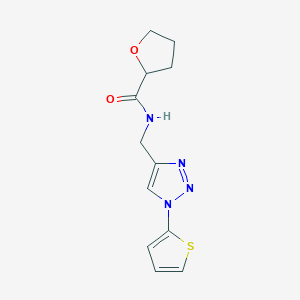![molecular formula C15H13ClN4O3S B2715605 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole CAS No. 2416237-11-9](/img/structure/B2715605.png)
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole, also known as TAK-915, is a tetrazole compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a selective antagonist of the GABA(A) α5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in cognitive processes such as learning and memory. By blocking the GABA(A) α5 receptor subtype, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole enhances cognitive function and memory consolidation (Nakazato et al., 2017).
Biochemische Und Physiologische Effekte
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and memory consolidation in animal models. In addition, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to increase the release of acetylcholine in the hippocampus, which is important for learning and memory (Takahashi et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is its selectivity for the GABA(A) α5 receptor subtype, which reduces the potential for off-target effects. However, one limitation is that 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has a relatively short half-life in the body, which may require frequent dosing in clinical applications (Nakazato et al., 2017).
Zukünftige Richtungen
For 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole research include exploring its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and attention deficit hyperactivity disorder. In addition, further studies are needed to determine the optimal dosing and administration of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole in clinical settings (Takahashi et al., 2018).
Conclusion:
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a tetrazole compound that has shown promise in preclinical studies for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Its selectivity for the GABA(A) α5 receptor subtype and ability to enhance cognitive function make it a promising candidate for further research.
Synthesemethoden
The synthesis of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole involves the reaction of 2-chlorobenzyl chloride and methylsulfinylmethane with sodium azide and copper(I) iodide in dimethyl sulfoxide. This reaction produces 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole with a yield of 63% (Tong et al., 2019).
Wissenschaftliche Forschungsanwendungen
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models (Nakazato et al., 2017; Takahashi et al., 2018).
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13-7-4-6-12(9-13)20-15(17-18-19-20)24(21,22)10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWGLXEQFAULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)
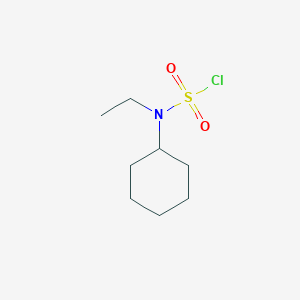
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
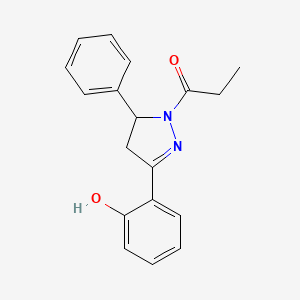
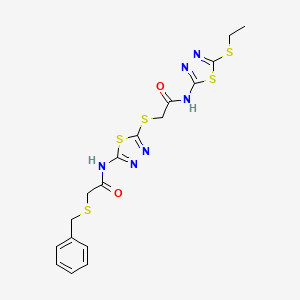
![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)
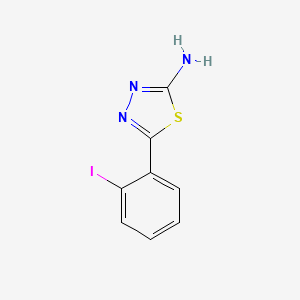
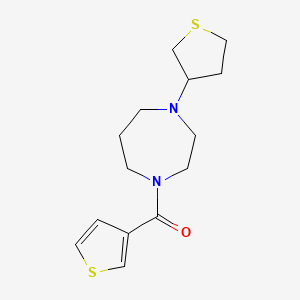
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)
![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)
